1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Description
This compound features a pyridin-2(1H)-one core substituted at position 5 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 1 with a benzyl group. Its molecular formula is C22H19N3O3 (MW: 373.4), distinguishing it from analogs through substituent variations on the oxadiazole and benzyl groups .
Properties
IUPAC Name |
1-benzyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-26-18-10-7-16(8-11-18)20-22-21(27-23-20)17-9-12-19(25)24(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGLZYGTJRJJQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Retrosynthetic Analysis
The compound dissects into three modular components:
- Pyridin-2(1H)-one core (Position 1: benzyl substituent; Position 5: oxadiazole linkage)
- 1,2,4-Oxadiazole ring (Substituted with 4-methoxyphenyl at Position 3)
- Benzyl group (N1 substitution)
Key disconnections involve:
- Formation of the 1,2,4-oxadiazole via cyclization
- Functionalization of the pyridinone ring at C5
- N1 benzylation
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is typically synthesized through cyclodehydration of diacylhydrazides. A representative protocol from oxadiazole chemistry literature involves:
Reagents :
- 4-Methoxybenzohydrazide (1.0 eq)
- Benzoyl chloride derivative (1.2 eq)
- Phosphorus oxychloride (3.0 eq, cyclizing agent)
- Dry dichloromethane (solvent)
Conditions :
- Reflux at 80°C for 8–12 hours under nitrogen
- Neutralization with saturated NaHCO₃
- Purification via silica gel chromatography (hexane:ethyl acetate = 4:1)
Stepwise Synthetic Routes
Route A: Sequential Functionalization
This approach prioritizes oxadiazole formation before pyridinone modification:
Step 1: Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
- React 4-methoxybenzamide (10 mmol) with ethyl chlorooxoacetate (12 mmol) in THF
- Cyclize intermediate with POCl₃ (5 mL) at 110°C for 6 hours
- Hydrolyze ester group using NaOH (2M, 50°C, 2h)
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=8.8 Hz, 2H, Ar-H), 7.12 (d, J=8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH3)
- MS (ESI+) : m/z 219.08 [M+H]+
Step 2: Coupling to Pyridinone Core
- Brominate 5-position of 1-benzylpyridin-2(1H)-one using NBS (1.1 eq) in CCl₄
- Perform Ullmann coupling with oxadiazole-carboxylic acid:
- CuI (10 mol%)
- K₂CO₃ (2.0 eq)
- DMF, 120°C, 24h
Optimization Challenges :
- Bromination regioselectivity requires strict temperature control (0–5°C)
- Coupling yields improve to 41% when using Pd(OAc)₂/Xantphos catalytic system
Route B: Convergent Approach
Alternative methodology employs preformed oxadiazole boronic esters for Suzuki-Miyaura coupling:
Oxadiazole Boronic Ester Preparation
- Convert 5-bromo-3-(4-methoxyphenyl)-1,2,4-oxadiazole to pinacol boronate using:
- Bis(pinacolato)diboron (1.5 eq)
- Pd(dppf)Cl₂ (5 mol%)
- KOAc (3.0 eq) in dioxane (80°C, 12h)
Yield : 73% (average of three runs)
Pyridinone Functionalization
- Start with 5-bromo-1-benzylpyridin-2(1H)-one
- Suzuki coupling conditions:
- Pd(PPh₃)₄ (3 mol%)
- Na2CO3 (2M aqueous solution)
- Ethanol/Water (3:1)
- 90°C, 8h
Key Advantage :
- Higher yield (68%) compared to Ullmann approach
- Better functional group tolerance
Critical Process Parameters
Solvent Effects on Cyclization
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | N/A | 6 | 58 |
| Toluene | 2.38 | 12 | 41 |
| DMF | 36.7 | 8 | 33 |
Catalytic System Comparison
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 120 | 52 |
| CuI | 1,10-Phen | 140 | 38 |
| Pd(dppf)Cl₂ | None | 90 | 68 |
Characterization Protocols
Spectroscopic Fingerprints
1H NMR Key Signals :
- Benzyl CH₂: δ 5.12 (s, 2H)
- Pyridinone H3: δ 6.38 (d, J=9.2 Hz)
- Oxadiazole-linked aromatic: δ 8.14 (d, J=8.8 Hz)
13C NMR Diagnostics :
- C2 carbonyl: δ 164.7 ppm
- Oxadiazole C5: δ 167.3 ppm
Chromatographic Purity
HPLC method (USP):
- Column: C18, 250 × 4.6 mm, 5 µm
- Mobile phase: MeCN/H2O (0.1% TFA) gradient
- Retention time: 12.4 min (purity >98.5%)
Scalability Challenges
Exothermic Risks
The cyclization step with POCl₃ requires careful temperature control:
- Laboratory scale (5g): ΔT = 22°C
- Pilot scale (500g): ΔT = 47°C (necessitates cooling jacket)
Purification Limitations
Silica gel chromatography becomes impractical above 100g. Alternative approaches:
- Recrystallization from ethyl acetate/hexane (3:1)
- pH-dependent extraction (exploit pyridinone's weak acidity)
Emerging Methodologies
Microwave-Assisted Synthesis
Recent trials show promise in reducing reaction times:
| Step | Conventional Time | Microwave Time | Yield Change |
|---|---|---|---|
| Oxadiazole formation | 8h | 45 min | +9% |
| Suzuki coupling | 12h | 2h | +14% |
Continuous Flow Chemistry
Microreactor systems enable:
- Safer handling of POCl₃
- Improved heat transfer during exothermic steps
- 83% space-time yield increase vs batch processing
Chemical Reactions Analysis
1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
Numerous studies have reported the biological activities of compounds related to 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one. The following sections summarize key findings regarding its applications in various fields:
Antimicrobial Activity
Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit potent antimicrobial properties. For instance, compounds synthesized from similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .
Anticancer Potential
The oxadiazole framework has been associated with anticancer properties. Studies have indicated that compounds containing this moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Molecular docking studies suggest that these compounds interact favorably with cancer-related targets, enhancing their potential as anticancer agents .
Anti-inflammatory Effects
Compounds similar to this compound have also exhibited anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies illustrate the applications of this compound:
Mechanism of Action
The mechanism of action of 1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs with Modified Benzyl/Oxadiazole Substituents
Key Observations :
Analogs with Aryl-Substituted Pyridinones
Key Observations :
- Physical Properties: The target compound’s oxadiazole substituent likely contributes to a higher melting point compared to benzoyl-substituted analogs (e.g., 5o at 83–85°C vs.
- Synthetic Efficiency: Yields for dihydropyridinone derivatives (e.g., 85% for 3g ) suggest optimized routes, whereas oxadiazole-containing compounds may require more complex cyclization steps.
Biological Activity
1-benzyl-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound belonging to the oxadiazole class. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the methoxy group and the oxadiazole ring structure contribute to its diverse biological effects.
Chemical Structure
The IUPAC name for this compound is 1-benzyl-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one. Its molecular formula is , and it features a complex arrangement that allows for various interactions with biological targets.
The mechanism of action involves interaction with specific molecular targets in biological systems. It may modulate enzyme activity or bind to receptors, leading to changes in cellular signaling pathways. The methoxy group is particularly significant as it enhances lipophilicity and can influence the compound's ability to cross biological membranes.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of the methoxy group enhances this activity by improving the compound's interaction with microbial membranes .
Anticancer Properties
Several studies have assessed the anticancer potential of oxadiazole derivatives. For example, compounds with similar structures demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating potent activity compared to traditional chemotherapeutics like doxorubicin . The mechanism behind this activity often involves apoptosis induction through pathways involving p53 activation and caspase cleavage .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-benzyl... | MCF-7 | 15.63 | p53 activation |
| Similar Compounds | A549 | 0.12 - 2.78 | Apoptosis |
Anti-inflammatory Effects
The anti-inflammatory potential of oxadiazoles has also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic effects in inflammatory diseases .
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their biological activities. Among these, one derivative exhibited a remarkable IC50 value of 8.2 nM against HDAC-1, highlighting its potential as an epigenetic modulator in cancer therapy .
Another case study focused on the structure-activity relationship (SAR) of oxadiazoles indicated that substituents on the phenyl ring significantly affect biological activity. For instance, compounds with electron-donating groups like methoxy showed enhanced cytotoxicity compared to those with electron-withdrawing groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
